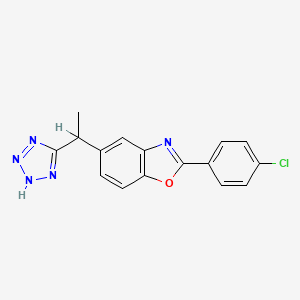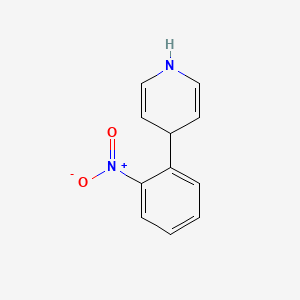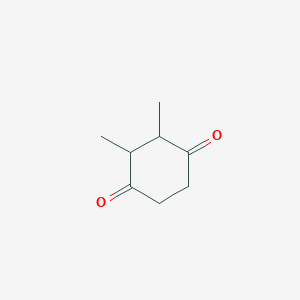
2,3-Dimethylcyclohexane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylcyclohexane-1,4-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclohexane, where two methyl groups are attached to the second and third carbon atoms, and two ketone groups are located at the first and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1,4-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization process. The final product is obtained after hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups act as electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
2,3-Dimethylcyclohexane-1,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylcyclohexane-1,4-dione involves its diketone groups, which act as strong electrophilic centers. These groups attract nucleophilic species, leading to various addition reactions. The presence of two opposed keto groups within the cyclohexane ring creates a highly reactive platform due to electronic and steric strains . This reactivity is exploited in various chemical transformations and biological assays.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Another cyclic diketone with similar structural properties but different substitution patterns.
2,2-Dimethyl-1,3-cyclohexanedione: A related compound with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
The presence of diketone groups at the 1,4-positions allows for unique chemical transformations that are not possible with other similar compounds .
Propiedades
Número CAS |
55050-27-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2,3-dimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WURIYEBCSPUSDX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


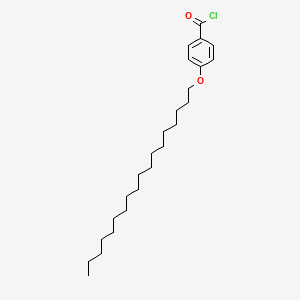
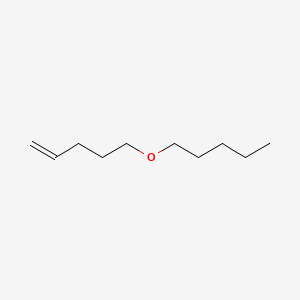
methylsulfanium chloride](/img/structure/B14630372.png)
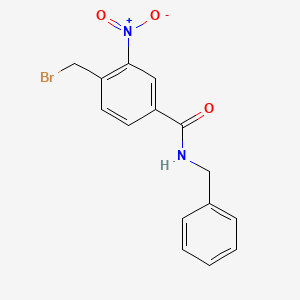
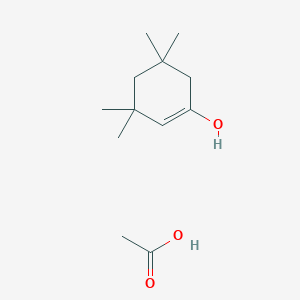
silane](/img/structure/B14630402.png)
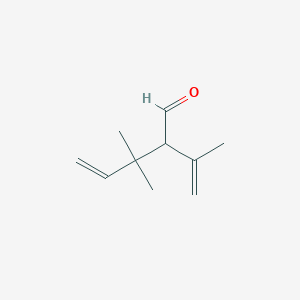
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
